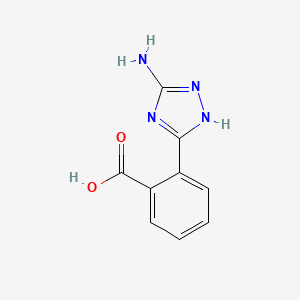

2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid

描述

Historical Context and Development of Triazole Chemistry

The foundation of triazole chemistry traces back to 1885 when Gustav Bladin first coined the term "triazole" to describe the five-membered heterocyclic aromatic ring system containing three nitrogen atoms and possessing the molecular formula C₂H₃N₃. This initial discovery established the groundwork for what would become one of the most important classes of nitrogen-containing heterocycles in organic chemistry. Following Bladin's pioneering work, the systematic development of triazole chemistry progressed gradually throughout the late nineteenth and early twentieth centuries, with researchers recognizing the unique properties conferred by the presence of multiple nitrogen atoms within the ring structure.

The early twentieth century marked a significant milestone in triazole research when Otto Dimroth and Gustav Fester accomplished the synthesis of 1H-1,2,3-triazole in 1910 through the thermal reaction of hydrazoic acid with acetylene at elevated temperatures. This synthetic achievement demonstrated the feasibility of constructing triazole rings through controlled chemical processes and opened new avenues for the exploration of triazole derivatives. The discovery of antifungal activities in azole derivatives in 1944 by Woolley represented another crucial turning point, as it revealed the biological potential of triazole-containing compounds and spurred intensive research into their medicinal applications.

The development of click chemistry methodologies in the early 2000s revolutionized triazole synthesis, particularly through the copper-catalyzed azide-alkyne cycloaddition reaction developed by Sharpless and colleagues. This advancement provided chemists with efficient, reliable methods for constructing 1,2,3-triazole rings under mild conditions with excellent regioselectivity. Simultaneously, research into 1,2,4-triazole chemistry expanded significantly, with investigators developing various synthetic approaches including the Einhorn-Brunner reaction and the Pellizzari reaction for constructing these heterocyclic systems.

| Year | Milestone | Researcher(s) | Significance |

|---|---|---|---|

| 1885 | First triazole nomenclature | Gustav Bladin | Established foundational terminology |

| 1910 | First synthesis of 1H-1,2,3-triazole | Otto Dimroth, Gustav Fester | Demonstrated synthetic feasibility |

| 1944 | Discovery of antifungal activity | Woolley | Revealed biological potential |

| 2001 | Click chemistry development | Sharpless et al. | Revolutionary synthetic methodology |

Significance of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid in Heterocyclic Chemistry

The compound this compound occupies a unique position within heterocyclic chemistry due to its dual functionality, incorporating both the electron-rich triazole ring system and the electron-deficient benzoic acid moiety. This structural combination creates a versatile molecular platform that exhibits amphoteric properties, capable of participating in both electrophilic and nucleophilic reactions depending on the reaction conditions and the specific functional group involved. The 1,2,4-triazole component contributes three nitrogen atoms with distinct electronic environments: one pyrrole-type nitrogen and two pyridine-type nitrogens, which collectively influence the compound's reactivity profile and coordination chemistry potential.

The positioning of the amino group at the 5-position of the triazole ring significantly enhances the compound's chemical versatility and biological activity potential. Structure-activity relationship studies have demonstrated that substitution patterns on triazole rings, particularly at positions 3, 4, and 5, can dramatically influence both physicochemical properties and biological profiles. The amino functionality provides multiple opportunities for further chemical modification through standard organic transformations such as acylation, alkylation, and condensation reactions, making this compound valuable as a synthetic intermediate.

The benzoic acid portion of the molecule contributes additional functionality through its carboxyl group, which can participate in esterification, amidation, and metal coordination reactions. The aromatic ring system provides π-electron density that can engage in π-π stacking interactions and aromatic substitution reactions. The ortho relationship between the triazole substituent and the carboxylic acid group creates opportunities for intramolecular hydrogen bonding and cyclization reactions, potentially influencing the compound's conformational preferences and biological activity.

Research has demonstrated that triazole-benzoic acid hybrid molecules exhibit enhanced solubility characteristics compared to their individual components, with the triazole ring contributing to hydrogen bonding capabilities while the carboxylic acid group provides ionic interaction potential. This improved solubility profile is particularly significant for pharmaceutical applications, where aqueous solubility often represents a limiting factor in drug development. The combination of these structural features positions this compound as an important scaffold for medicinal chemistry applications.

Overview of Research Interest and Scientific Importance

Contemporary research interest in this compound stems from its demonstrated potential in multiple areas of chemical and biological science. The compound has attracted significant attention in medicinal chemistry research, where investigators have explored its utility as a building block for developing novel therapeutic agents. The structural features of this molecule align well with established pharmacophoric requirements for various biological targets, making it a valuable starting point for drug discovery programs.

Recent studies have investigated the compound's potential in anticancer research, where triazole-containing molecules have shown promising activity against various cancer cell lines. The presence of the amino group provides opportunities for hydrogen bonding interactions with biological targets, while the carboxylic acid functionality can engage in ionic interactions with positively charged amino acid residues in protein binding sites. These molecular recognition capabilities position the compound as a potential lead structure for developing targeted cancer therapeutics.

The synthetic accessibility of this compound has also contributed to its research significance. Multiple synthetic pathways have been developed for accessing this compound and its derivatives, including approaches that utilize readily available starting materials and mild reaction conditions. The ability to prepare substantial quantities of the compound and its analogs facilitates systematic structure-activity relationship studies and supports the development of compound libraries for biological screening programs.

Coordination chemistry research has identified triazole-containing compounds as valuable ligands for metal complexes, with potential applications in catalysis and materials science. The multiple nitrogen atoms in the triazole ring provide coordination sites for metal ions, while the carboxylic acid group offers additional binding opportunities. This coordination capability has led to investigations of the compound's utility in developing metal-organic frameworks and catalytic systems.

| Research Area | Key Applications | Significant Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, antimicrobial compounds | Enhanced solubility and biological activity |

| Coordination Chemistry | Metal-organic frameworks, catalysis | Multiple coordination sites available |

| Synthetic Chemistry | Building block for complex molecules | Multiple synthetic pathways developed |

| Materials Science | Functional materials, sensors | Versatile chemical modification opportunities |

属性

IUPAC Name |

2-(3-amino-1H-1,2,4-triazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c10-9-11-7(12-13-9)5-3-1-2-4-6(5)8(14)15/h1-4H,(H,14,15)(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWHDMVMXOOKEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NN2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Approach

The synthesis of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid typically involves multi-step reactions with the key step being the formation of the 1,2,4-triazole ring via cyclization of aminoguanidine derivatives with a benzoic acid precursor bearing an appropriate functional group (e.g., amino or hydrazide).

- Starting Materials: Commonly 2-aminobenzoic acid or its derivatives are used as the benzoic acid source.

- Key Reagent: Aminoguanidine hydrochloride is employed to introduce the triazole moiety.

- Reaction Type: Nucleophilic substitution and cyclization under heating or microwave irradiation facilitate the formation of the triazole ring.

This approach is analogous to the synthesis of related 4-substituted analogs, such as 4-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid, where 4-aminobenzoic acid reacts with aminoguanidine hydrochloride under microwave irradiation to yield the triazole ring system.

Detailed Synthetic Routes

Cyclization via Aminoguanidine and Aminobenzoic Acid Derivatives

- Procedure: The reaction involves refluxing 2-aminobenzoic acid with aminoguanidine hydrochloride in a suitable solvent (e.g., ethanol or water) under acidic or neutral conditions.

- Microwave Irradiation: Microwave-assisted synthesis accelerates the cyclization, improving yields and reducing reaction times.

- Mechanism: The nucleophilic amino group of aminoguanidine attacks the electrophilic carbon of the benzoic acid derivative, followed by ring closure to form the 1,2,4-triazole ring.

- Outcome: Formation of the this compound with the amino substituent at the 5-position of the triazole ring.

Alternative Pathway via Guanidinosuccinimide Intermediates

- Step 1: Preparation of N-guanidinosuccinimide from succinic anhydride and aminoguanidine hydrochloride.

- Step 2: Nucleophilic ring opening of the succinimide intermediate with 2-aminobenzoic acid or amines under microwave irradiation.

- Step 3: Subsequent cyclization to form the 1,2,4-triazole ring.

- This method is particularly useful for substrates with different nucleophilicity and provides a one-pot synthesis under microwave conditions.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, water, or mixed aqueous solvents | Ethanol preferred for solubility |

| Temperature | Reflux (~78°C) or microwave irradiation | Microwave irradiation reduces time |

| Reaction Time | 2–6 hours (conventional), 30–60 min (microwave) | Microwave accelerates cyclization |

| Catalyst/Acid | Glacial acetic acid or none | Acid catalysis can improve yield |

| Molar Ratios | Aminoguanidine hydrochloride:aminobenzoic acid ~1:1 | Stoichiometry critical for purity |

Purification Techniques

- Crude Isolation: After reaction completion, solvent evaporation and filtration yield crude product.

- Recrystallization: Typically from ethanol or methanol to enhance purity.

- Chromatography: Column chromatography using polar solvents such as ethyl acetate/hexane mixtures can separate impurities and byproducts.

- Drying: Final product is dried under vacuum to remove residual solvents.

Characterization and Stability Notes

-

- NMR Spectroscopy: Confirms the aromatic protons of benzoic acid and triazole ring protons.

- IR Spectroscopy: Characteristic carboxylic acid C=O stretch near 1700 cm⁻¹.

- Mass Spectrometry: Confirms molecular weight consistent with C9H7N5O2.

- X-ray Crystallography: Used to confirm ring closure and tautomeric forms of the triazole ring.

Tautomerism: The 1,2,4-triazole ring exhibits annular prototropic tautomerism affecting stability and reactivity; this is confirmed by NMR and X-ray studies.

Storage: Store in cool, dry conditions (≤4°C), protected from light and moisture to prevent hydrolysis and degradation.

Research Findings on Reaction Efficiency and Yields

| Method | Yield (%) | Reaction Time | Notes |

|---|---|---|---|

| Microwave-assisted cyclization | 75–85 | 30–60 min | Faster, higher purity |

| Conventional reflux | 60–70 | 4–6 hours | Longer time, moderate yield |

| Guanidinosuccinimide pathway | 65–80 | 1–3 hours | Useful for less nucleophilic amines |

Summary Table of Preparation Methods

| Preparation Route | Starting Materials | Key Reaction Step | Advantages | Limitations |

|---|---|---|---|---|

| Direct cyclization of 2-aminobenzoic acid with aminoguanidine hydrochloride | 2-aminobenzoic acid, aminoguanidine hydrochloride | Nucleophilic substitution and cyclization | Simple, efficient under microwave | Requires precise control of conditions |

| Guanidinosuccinimide intermediate route | Succinic anhydride, aminoguanidine hydrochloride, 2-aminobenzoic acid | Ring opening and cyclization under microwave | One-pot, adaptable to different amines | Less effective with aromatic amines |

| Esterification and amidation post-synthesis | This compound | Functional group modification | Enables derivative synthesis | Additional steps required |

化学反应分析

Types of Reactions

2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly with halides and other electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include various triazole derivatives, which can be further functionalized for specific applications .

科学研究应用

2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of bioactive triazole-fused heterocycles.

Medicine: Explored for its antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties.

Industry: Utilized as an organic synthesis reagent and a precursor for pesticides and herbicides.

作用机制

The mechanism of action of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit kinases and demethylases, which play crucial roles in cellular signaling and gene expression . The compound’s ability to form hydrogen bonds and interact with active sites of enzymes contributes to its biological activity .

相似化合物的比较

Structural and Functional Analysis

- Amino vs.

- Benzoic Acid vs. Acetic Acid : The acetic acid derivative (143832-52-4) lacks the aromatic ring, reducing steric hindrance and possibly improving cellular uptake .

- Thioether vs. Carboxylic Acid : The thioacetate analog in demonstrated antiviral activity, suggesting that sulfur-containing derivatives may enhance bioactivity compared to carboxylic acid-based structures.

- Amide Functionalization : The amide derivative (1306738-53-3) introduces additional hydrogen-bonding sites, which could optimize interactions with biological targets like enzymes .

Physicochemical Properties

- Solubility: The benzoic acid group in the target compound enhances solubility in basic aqueous solutions (via deprotonation of COOH). In contrast, the chloro analog’s lipophilicity may favor non-polar environments .

- Acidity : The carboxylic acid (pKa ~2-3) in the target compound is more acidic than the thioether or amide derivatives, affecting ionization under physiological conditions.

- Thermal Stability : Triazole rings generally exhibit high thermal stability, but substituents like chlorine may alter decomposition pathways .

Research Implications

- Pharmaceutical Applications: The amino-triazole-benzoic acid scaffold shows promise for antiviral or hypoglycemic drug development, as seen in related compounds .

- Material Science : Triazole derivatives’ thermal stability and hydrogen-bonding capacity make them candidates for polymer or energetic material design, though bis-triazoles still lag behind classic explosives in performance .

生物活性

2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid is a compound belonging to the class of 1,2,4-triazole derivatives, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant and antibacterial properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a triazole ring that is linked to a benzoic acid moiety. This unique structure contributes to its biological activity by enabling various interactions with biological targets.

Antioxidant Activity

Recent studies have demonstrated the antioxidant potential of triazole derivatives. For instance, compounds with similar triazole structures have shown significant radical scavenging activity in assays such as DPPH and ABTS. The antioxidant activity is often attributed to the ability of these compounds to donate hydrogen atoms or electrons, thereby neutralizing free radicals.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

Note: Specific values for this compound are not yet published; however, related compounds exhibit significant antioxidant activities.

Antibacterial Activity

The antibacterial properties of triazole derivatives have been extensively studied. For example, molecular docking studies indicate that these compounds can effectively bind to bacterial enzymes, inhibiting their activity. Compounds structurally related to this compound have shown promising results against various Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | TBD | Moderate |

| Escherichia coli | TBD | High |

| Pseudomonas aeruginosa | TBD | Low |

Note: Specific MIC values for this compound are yet to be determined.

Study on Antioxidant Mechanism

A theoretical study explored the antioxidant mechanisms of triazole derivatives. It was found that these compounds could effectively inhibit oxidative stress by scavenging free radicals through various mechanisms including hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SETPT) .

Antibacterial Efficacy

In a recent investigation into related triazole compounds, significant antibacterial efficacy was observed against multiple bacterial strains. The study utilized molecular docking to elucidate the binding interactions between these compounds and bacterial enzymes. The findings suggest that structural modifications in the triazole ring can enhance antibacterial potency .

常见问题

Q. What are the optimal synthetic routes for 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves coupling a benzoic acid derivative with a 5-amino-1,2,4-triazole precursor. A recommended approach uses N,N’-dicyclohexylcarbodiimide (DCC) as a coupling reagent under mild, anhydrous conditions to form the amide bond. Solvent selection (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) enhances purity .

Q. How can the structural integrity of this compound be confirmed experimentally?

Q. What are the key solubility and stability properties of this compound under varying pH and temperature conditions?

- Methodological Answer : The compound exhibits pH-dependent solubility due to its carboxylic acid group. It is sparingly soluble in water at neutral pH but dissolves readily in basic conditions (pH > 8) via deprotonation. Stability studies show degradation at temperatures >150°C, requiring storage at 4°C in desiccated environments. Solubility in organic solvents (e.g., DMSO, methanol) facilitates biological assays .

Advanced Research Questions

Q. How does the tautomerism of the 1,2,4-triazole ring influence the compound’s reactivity and crystallographic data interpretation?

- Methodological Answer : The triazole ring exists in equilibrium between 1H- and 4H-tautomers. X-ray crystallography (e.g., SHELXL refinement ) can resolve the dominant tautomer by locating hydrogen atoms. For example, crystallographic data for analogous triazoles confirm the 1H-tautomer as the stable form in the solid state, which impacts hydrogen-bonding networks and supramolecular packing . Computational studies (DFT or HF methods) further predict tautomer stability in solution .

Q. What structure-activity relationships (SAR) govern the biological activity of this compound compared to analogs?

- Methodological Answer : SAR studies highlight the importance of the 5-amino group on the triazole ring and the ortho-substituted benzoic acid moiety. For example:

| Compound | Structural Feature | Activity | Reference |

|---|---|---|---|

| 2-(5-Chloro-triazol-3-yl)benzoic acid | Chloro substituent | Antifungal | |

| 2-(5-Amino-triazol-3-yl)benzoic acid | Amino substituent | Enhanced enzyme inhibition | |

| The amino group enhances hydrogen-bonding interactions with biological targets (e.g., fungal cytochrome P450 enzymes), while the benzoic acid improves solubility and target affinity . |

Q. What computational strategies can predict binding modes of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, GOLD) and MD simulations (AMBER, GROMACS) model interactions with targets like fungal CYP51. Key steps:

Prepare the ligand (optimize geometry via DFT ).

Define the binding pocket using crystallographic data of the target.

Validate docking poses with experimental IC₅₀ values .

Q. How should researchers address contradictions in crystallographic vs. spectroscopic data for this compound?

- Methodological Answer : Discrepancies may arise from tautomerism or dynamic processes in solution. Strategies include:

Q. What strategies enable functionalization of this compound for bioconjugation or prodrug development?

- Methodological Answer : The carboxylic acid group allows conjugation via amide coupling (EDC/NHS chemistry) to amines (e.g., peptides). The amino group on the triazole can undergo Schiff base formation with aldehydes or alkylation with halides. For prodrugs, protect the carboxylic acid as an ester (e.g., methyl ester) for improved bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。